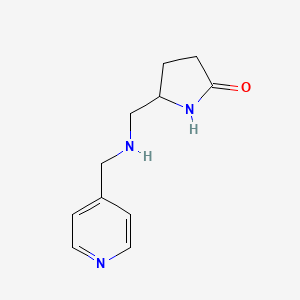

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H15N3O |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15) |

InChI-Schlüssel |

WUZSNDIVNHOFRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC1CNCC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Pyrrolidin-2-one Formation

The pyrrolidin-2-one ring can be synthesized efficiently via ring-closure reactions from appropriate precursors. A recent method involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring-opening with primary amines, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.

- Key steps :

- Reaction of donor–acceptor cyclopropane with a primary amine (e.g., benzylamine or aniline).

- Lewis acid catalysis (e.g., nickel perchlorate or Y(OTf)3) to facilitate ring-opening.

- Subsequent cyclization (lactamization) to form the pyrrolidin-2-one ring.

- Dealkoxycarbonylation to remove ester groups if present.

Detailed Preparation Method

Stepwise Synthesis Outline

Representative Experimental Conditions

Lewis Acid Catalysis : Use of nickel(II) perchlorate as catalyst in toluene under reflux with 2 equivalents of acetic acid enables efficient ring-opening and cyclization in one pot.

Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups to yield the lactam core.

Reductive Amination : Reaction of 5-formylpyrrolidin-2-one with pyridin-4-ylmethylamine in methanol under nitrogen atmosphere, followed by reduction with sodium borohydride or catalytic hydrogenation using platinum catalysts (e.g., 5% Pt-C) at 100–160 °C for 10–48 hours.

Purification : Organic layers washed with brine (e.g., 25% NaCl solution), dried over anhydrous agents, and concentrated. Final purification by recrystallization or silica gel chromatography yields high-purity product (>95% by HPLC).

Reaction Mechanism Insights

The donor–acceptor cyclopropane ring-opening proceeds via nucleophilic attack by the amine on the electrophilic cyclopropane ring, facilitated by Lewis acid coordination to the ester group.

Lactamization occurs intramolecularly after ring-opening, forming the pyrrolidin-2-one ring.

Reductive amination involves formation of an imine intermediate between the aldehyde group on the pyrrolidin-2-one ring and the primary amine group of pyridin-4-ylmethylamine, followed by reduction to the secondary amine.

Catalytic hydrogenation uses platinum catalysts to reduce benzyl protecting groups or imine intermediates selectively without affecting sensitive functional groups.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Donor–acceptor cyclopropanes, pyridin-4-ylmethylamine |

| Catalysts | Nickel(II) perchlorate, Yttrium triflate (Y(OTf)3), Pt-C |

| Solvents | Toluene, methanol, dimethylformamide (DMF) |

| Temperature range | Room temperature to reflux (~100–160 °C) |

| Reaction time | 10–48 hours depending on step |

| Purification methods | Extraction, brine wash, drying, recrystallization, chromatography |

| Yields | 32–79% for pyrrolidin-2-one intermediates; ~70% overall yield for multi-step sequences |

| Product purity | ≥95% by HPLC |

Research Findings and Notes

The synthetic route via donor–acceptor cyclopropane ring-opening is versatile and allows incorporation of various substituents, including heteroaromatic groups like pyridinyl moieties.

Use of platinum catalysts in hydrogenation steps offers mild conditions preserving sensitive groups, which is crucial for compounds like this compound that may contain reduction-sensitive functionalities.

The reaction conditions (solvent, temperature, catalyst choice) are critical for optimizing yield and selectivity; for example, DMF is preferred as solvent in some steps due to its polarity and ability to dissolve reagents.

The multi-step synthetic sequence is amenable to scale-up and can be adapted for analog synthesis by varying the amine or cyclopropane substituents.

Analyse Chemischer Reaktionen

Lactam Ring Reactivity

The pyrrolidin-2-one lactam ring can undergo hydrolysis or nucleophilic ring-opening under specific conditions:

-

Acidic/Basic Hydrolysis : Hydrolysis of the lactam ring in acidic (e.g., HCl) or basic (e.g., NaOH) media yields a linear γ-amide derivative. For example, similar pyrrolidinones hydrolyze to form open-chain carboxylic acid-amine structures under reflux with aqueous acids.

-

Alkylation : The lactam’s nitrogen may react with alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃), forming N-alkylated derivatives.

Key Factors :

-

Reaction rates depend on steric hindrance from the pyridinylmethylaminomethyl substituent.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.

Amine Functional Group Reactions

The secondary amine (-NH-CH₂-) participates in nucleophilic reactions:

| Reaction Type | Conditions | Example Reagents | Products |

|---|---|---|---|

| Acylation | Acid chlorides, base | Acetyl chloride, Et₃N | N-acylamides |

| Schiff Base Formation | Aldehydes/ketones, mild acid | Benzaldehyde, HCl | Imine derivatives |

| Alkylation | Alkyl halides, base | Ethyl bromide, K₂CO₃ | Tertiary amines |

Mechanistic Insights :

The electron-donating pyridinylmethyl group increases the amine’s nucleophilicity, favoring reactions with electrophiles. For instance, acylation of analogous pyrrolidinones proceeds efficiently at room temperature in dichloromethane.

Pyridine Ring Reactivity

The pyridin-4-yl group exhibits distinct electronic properties due to its para-substitution:

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects, but halogenation (e.g., Br₂ in HNO₃) can occur at the meta position relative to the methylamino group.

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are relevant in catalysis or material science .

Example Reaction :

Stoichiometry and geometry depend on reaction pH and solvent .

Multicomponent Reactions

The compound’s bifunctional nature enables participation in tandem reactions:

-

Mannich Reactions : With formaldehyde and secondary amines, it forms β-amino carbonyl derivatives.

-

Ugi Reaction : In the presence of aldehydes, isocyanides, and carboxylic acids, it generates tetrazole-containing products .

Optimized Conditions :

Dealkoxycarbonylation and Decarboxylation

While not directly observed for this compound, related pyrrolidinones undergo dealkoxycarbonylation under alkaline conditions (e.g., NaOH/EtOH), followed by thermolysis to remove ester groups . This suggests potential for structural simplification or derivative synthesis.

Biological Interactions

Though not a direct chemical reaction, the compound’s amine and pyridine groups facilitate hydrogen bonding and π-π stacking with biological targets. These interactions are critical in drug design, as seen in analogs targeting neurotransmitter receptors.

Wissenschaftliche Forschungsanwendungen

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one with structurally or functionally related pyrrolidin-2-one derivatives:

Key Observations:

Structural Complexity and Pharmacological Relevance: The target compound’s pyridinylmethyl group distinguishes it from simpler analogs like 5-(Aminomethyl)pyrrolidin-2-one hydrochloride, which lacks aromaticity and thus may exhibit weaker binding to hydrophobic enzyme pockets . Imidazopyridazine-substituted derivatives (e.g., the AAK1 inhibitor in ) demonstrate that bulky aromatic substituents enhance kinase selectivity but may reduce solubility.

Stereochemical Influence: Chiral centers in compounds like (4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one (MW: 353.43) highlight the importance of stereochemistry in optimizing target engagement .

Synthetic Feasibility :

- Yields for analogs (41–64%) suggest that introducing pyridinyl or benzyl groups via reductive amination or coupling reactions is moderately efficient, though purification challenges may arise due to polar intermediates .

Biologische Aktivität

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one, also known as (5R)-5-{[(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- CAS Number : 1177283-06-5

Structure

The compound features a pyrrolidinone ring substituted with a pyridine moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that various pyrrolidine derivatives exhibit notable antibacterial properties. The compound was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Bacillus subtilis | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

The compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli , with complete bacterial death observed within eight hours at effective concentrations .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The MIC values against various fungal strains are presented in Table 2.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound can effectively inhibit the growth of pathogenic fungi, making it a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural features. Substituents on the pyridine ring and the nature of the amino group significantly affect their potency and spectrum of activity.

- Electron-donating groups : Enhance antibacterial activity.

- Halogen substitutions : Particularly on the aromatic rings, have been shown to increase potency against both bacterial and fungal strains.

- Pyridine moiety : Essential for interaction with bacterial cell targets, enhancing the overall effectiveness of the compound.

Research has indicated that modifications to these groups can lead to improved efficacy and selectivity .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including our compound of interest. The findings revealed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the potential for developing novel therapeutics targeting infections caused by multidrug-resistant organisms .

In Vivo Studies

Preliminary in vivo studies have also been conducted to assess the safety and efficacy of this compound in animal models. Results showed promising outcomes in reducing bacterial load in infected tissues without significant toxicity, suggesting a favorable therapeutic window .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one?

The synthesis of pyrrolidin-2-one derivatives often involves functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination. For example:

- Tosylation-Cyanide Substitution : A similar compound, 5-(tosyloxymethyl)pyrrolidin-2-one, was synthesized by reacting pyroglutamic acid derivatives with p-toluenesulfonyl chloride in chloroform with DMAP as a catalyst, followed by substitution with sodium cyanide in DMF .

- Reductive Amination : The pyridinylmethylamine group can be introduced via reductive amination using sodium cyanoborohydride or catalytic hydrogenation, with the pyrrolidinone scaffold pre-functionalized with an aldehyde or ketone .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tosylation | p-TsCl, DMAP, CHCl₃ | 75–85% | |

| Cyanide Substitution | NaCN, DMF, 80°C | 60–70% |

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Single-Crystal X-ray Diffraction (SCXRD) : Tools like SHELX and WinGX are widely used for structural determination. SHELXL refines small-molecule structures with high precision, while WinGX integrates crystallographic software for data processing .

- Spectroscopy :

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as per pharmaceutical reference standards .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions in catalytic or biological systems?

- Molecular Docking : Tools like AutoDock Vina utilize the compound’s InChI key (e.g., KWZTXRXMTGAEHY-KDYPRWQGNA-N) to simulate binding to targets like enzymes or receptors. Parameters include logP (~1.5) and polar surface area (~58 Ų) to assess bioavailability .

- QSAR Studies : Correlate substituent effects (e.g., pyridine vs. piperidine groups) with activity using descriptors like molar refractivity (93) and polarizability (35.72) .

Example Application :

A structurally related compound, (4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one, showed potential as a kinase inhibitor in computational screens .

Q. What strategies address contradictions in biological activity data for pyrrolidinone derivatives?

- Mechanistic Validation : Use isotopic labeling (e.g., -labeled analogs) to track metabolic pathways and confirm target engagement .

- Structural-Activity Relationship (SAR) Profiling : Compare analogs with modifications to the pyridine or pyrrolidinone moieties. For instance, replacing the pyridinylmethyl group with a benzyl group reduced antimicrobial activity in related compounds .

Case Study :

In a study on pyrrolidine-2,3-dione derivatives, minor structural changes (e.g., acyl vs. aryl substitutions) led to significant variability in antimicrobial efficacy, highlighting the need for systematic SAR analysis .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. For example, catalytic intramolecular aminoarylation of alkenes achieved 33% yield under Pd catalysis, but optimization improved yields to >50% .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to enhance sustainability .

Q. Data-Driven Example :

| Parameter | Initial Yield | Optimized Yield |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 33% | 52% |

| Solvent (DMF → CPME) | 33% | 45% |

| Temperature (80°C → 100°C) | 33% | 58% |

| Adapted from |

Q. What are the stability challenges for this compound under experimental conditions?

- Hydrolytic Degradation : The pyrrolidinone ring is prone to hydrolysis in acidic/basic conditions. Stability studies in buffers (pH 3–10) at 25°C showed <5% degradation at pH 7 over 24 hours .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for similar lactam derivatives .

Q. How can crystallographic data resolve stereochemical ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.